molecular formula C11H17NO B1407091 [(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine CAS No. 1268139-97-4

[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine

Cat. No.: B1407091
CAS No.: 1268139-97-4
M. Wt: 179.26 g/mol
InChI Key: KXKHZTBQGTVWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-2,5-dimethylphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,5-dimethylphenyl)methylamine typically involves the alkylation of 4-methoxy-2,5-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of (4-Methoxy-2,5-dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,5-dimethylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(4-Methoxy-2,5-dimethylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, which can influence cellular signaling and physiological responses.

Comparison with Similar Compounds

(4-Methoxy-2,5-dimethylphenyl)methylamine can be compared with other similar compounds, such as:

    (4-Methoxyphenyl)methylamine: Lacks the additional methyl groups on the benzene ring, which may affect its reactivity and biological activity.

    (2,5-Dimethylphenyl)methylamine: Lacks the methoxy group, which can influence its chemical properties and applications.

    (4-Methoxy-2,5-dimethylphenyl)methylamine: Contains an ethyl group instead of a methyl group, which can alter its physical and chemical characteristics.

The uniqueness of (4-Methoxy-2,5-dimethylphenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-6-11(13-4)9(2)5-10(8)7-12-3/h5-6,12H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKHZTBQGTVWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine
Reactant of Route 4
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine
Reactant of Route 5
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.